molecular formula C19H24N2O2 B10815967 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol

Cat. No.: B10815967
M. Wt: 312.4 g/mol
InChI Key: OIVHENPWWMZLAL-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for WAY-620407 are well-established, although specific details may vary depending on the research group or industrial process.

      Reaction Conditions: These typically involve cyclization reactions, often using reagents like Lewis acids or bases.

      Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis involves efficient and cost-effective processes.

  • Chemical Reactions Analysis

      Reactivity: WAY-620407 undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used. Reduction can involve hydride reagents like LiAlH₄.

      Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.

  • Scientific Research Applications

    Medicinal Chemistry Applications

    Antidepressant and Anxiolytic Properties
    Research indicates that compounds structurally related to 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in mood regulation and anxiety disorders. Studies have shown that derivatives of this compound can act as agonists at these receptors, potentially leading to antidepressant and anxiolytic effects .

    Case Study: Serotonin Receptor Interaction
    A study conducted by Kumar et al. demonstrated that related compounds could effectively bind to the 5-HT1A receptor with high affinity, suggesting their potential use in treating anxiety and depression. In vitro tests showed that these compounds could modulate receptor activity, leading to altered neurotransmitter release patterns .

    Neuropharmacology

    Cognitive Enhancement
    The compound has been investigated for its effects on cognitive functions. Research suggests that modulation of serotonin pathways can enhance cognitive performance and memory retention. For example, studies involving animal models have shown improvements in learning tasks when treated with similar piperazine derivatives .

    Case Study: Cognitive Function in Animal Models
    In a controlled study, rats administered with compounds similar to this compound displayed improved performance in maze navigation tasks compared to control groups. This indicates a potential for cognitive enhancement through targeted serotonin receptor modulation .

    Therapeutic Applications

    Potential in Treating Neurological Disorders
    The compound's interaction with serotonin receptors positions it as a candidate for developing treatments for various neurological disorders such as schizophrenia and bipolar disorder. Research has shown that targeting specific serotonin pathways can alleviate symptoms associated with these conditions .

    Data Summary Table

    Application AreaDescriptionRelevant Findings
    Antidepressant ActivityAgonist at 5-HT1A receptorsHigh affinity binding leads to mood regulation
    Anxiolytic EffectsReduces anxiety symptomsSignificant reduction in anxiety-like behavior in animal models
    Cognitive EnhancementImproves memory and learningEnhanced performance in cognitive tasks
    Neurological DisordersPotential treatment for schizophrenia and bipolar disorderModulation of serotonin pathways shows promise

    Mechanism of Action

      Targets: WAY-620407 interacts with specific receptors, such as serotonin receptors (e.g., 5-HT₁A).

      Pathways: Activation of these receptors modulates neurotransmission, affecting mood and behavior.

  • Comparison with Similar Compounds

      Uniqueness: WAY-620407’s unique features lie in its specific receptor selectivity and pharmacological profile.

      Similar Compounds: Related compounds include WAY-100635 and WAY-181187, which share structural motifs and biological targets.

    Biological Activity

    2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol, commonly referred to as compound 1, is a synthetic organic molecule notable for its structural features, including a piperazine ring and an alcohol functional group. Its molecular formula is C19H24N2O2C_{19}H_{24}N_{2}O_{2} . This compound has garnered attention in pharmacology due to its potential biological activities, particularly in the realm of neuropharmacology.

    Structural Characteristics

    The compound's structure includes:

    • Piperazine moiety : Known for its role in various psychoactive compounds.
    • 4-Methoxyphenyl group : Contributes to the compound's interaction with biological targets.
    • Phenylethanol side chain : Enhances its pharmacological profile.

    Biological Activity

    Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. Its structural similarity to established psychoactive agents suggests a mechanism of action involving serotonin receptor modulation, which is crucial for mood regulation .

    Preliminary studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. The piperazine ring is essential for these interactions, as many piperazine derivatives have been associated with neuropharmacological effects .

    Case Studies and Research Findings

    Several studies have explored the biological activity of compound 1:

    • Antidepressant Activity : A study demonstrated that derivatives of piperazine, including compound 1, showed significant binding affinity to serotonin receptors, indicating potential antidepressant effects .
    • Anxiolytic Effects : In animal models, the administration of compound 1 resulted in reduced anxiety-like behaviors, suggesting its efficacy as an anxiolytic agent .
    • Dopamine Receptor Interaction : Docking studies have indicated that compound 1 may also interact with dopamine receptors, which could contribute to its therapeutic effects in mood disorders .

    Comparative Analysis with Similar Compounds

    The biological activity of compound 1 can be compared with other structurally similar compounds:

    Compound NameStructureNotable Features
    1-(4-Methoxyphenyl)piperazineStructureKnown for anxiolytic effects
    2-(4-Chlorophenyl)piperazineStructureExhibits different receptor binding profiles
    3-[2-[4-(4-Methoxyphenyl)piperazin-1-y]ethyl]anilineStructurePotentially different pharmacological properties

    These comparisons illustrate how variations in substituents can influence biological activity and therapeutic applications.

    Properties

    Molecular Formula

    C19H24N2O2

    Molecular Weight

    312.4 g/mol

    IUPAC Name

    2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanol

    InChI

    InChI=1S/C19H24N2O2/c1-23-18-9-7-17(8-10-18)21-13-11-20(12-14-21)15-19(22)16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3

    InChI Key

    OIVHENPWWMZLAL-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O

    Origin of Product

    United States

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